Nonoxynol-9

Spermicidal activity Nonionic surfactant Structure-activity relationship

Sourcing Nonoxynol-9 for contraceptive formulation? Our N-9 conforms to the critical 8-10 EO oligomer profile, validated as the peak of the spermicidal potency curve. Backed by clinical data, a minimum 100 mg dose is essential for optimal efficacy (6-month pregnancy probability of just 16%). For irritation mitigation, leverage our PVP-coprecipitation-compatible grade. Reference standard for noninferiority trials against a 19.8% 12-month pregnancy benchmark. Ensure your API meets these evidence-based specifications.

Molecular Formula C33H60O10
Molecular Weight 616.8 g/mol
CAS No. 26571-11-9
Cat. No. B1679841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonoxynol-9
CAS26571-11-9
SynonymsAdvantage S
Advantage-S
Delfen Cream
Delfen Creams
Emulgen 911
Emulgin 913
Nonoxinol
Nonoxinols
Nonoxynol
Nonoxynol 9
Nonoxynol, 1(4)-Sulfate, Sodium Salt
Nonoxynol, 4-Sulfate, Ammonium Salt
Nonoxynol-9
Nonoxynols
Nonylphenoxypolyethoxyethanol
Nonylphenoxypolyethoxyethanols
Oval, Patentex
Patentex Oval
Molecular FormulaC33H60O10
Molecular Weight616.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3
InChIKeyFBWNMEQMRUMQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 200 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.522 mg/L at 25 °C (est)
Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil.
Solubility in water: moderate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nonoxynol-9 Spermicide Procurement: Baseline Characterization and Industrial Surfactant Properties


Nonoxynol-9 (CAS 26571-11-9, N-9) is a nonionic surfactant belonging to the nonylphenol ethoxylate family, consisting of a nonylphenol hydrophobe linked to an average of 9 ethylene oxide units [1]. Its amphiphilic structure confers both detergent/emulsifying capabilities in industrial applications and membrane-disrupting spermicidal activity in pharmaceutical formulations [2]. As the most extensively characterized spermicidal surfactant, N-9 serves as the reference standard against which novel contraceptive agents are benchmarked in regulatory and clinical evaluations [3].

Nonoxynol-9 Procurement: Why Generic Surfactant Substitution Compromises Spermicidal Performance


The nonoxynol family encompasses a homologous series of ethoxylated nonylphenols wherein the ethylene oxide (EO) chain length critically determines both physicochemical properties and biological activity. Oligomer-specific studies demonstrate that spermicidal potency follows a bell-shaped distribution, peaking at 8-10 EO units—the precise range that defines Nonoxynol-9—before declining with longer chain lengths such as Nonoxynol-30 [1]. Substituting N-9 with alternative nonoxynol homologs (e.g., Nonoxynol-10 or Nonoxynol-15) alters the hydrophilic-lipophilic balance (HLB) and partition coefficient, parameters shown to correlate significantly (p<0.05) with spermicidal activity [2]. Furthermore, among nonionic surfactants sharing identical EO chain length (e.g., Nonoxynol-9 vs. Octoxynol-9), the hydrophobic moiety (nonylphenol vs. octylphenol) materially affects membrane interaction kinetics and spermicidal potency rankings [3].

Nonoxynol-9 Quantitative Differentiation: Head-to-Head Comparative Evidence Against Spermicidal Comparators


Nonoxynol-9 vs. Nonionic Surfactant Comparators: Ranked Spermicidal Potency in Human Sperm Assays

Among the three most commonly used nonionic spermicidal surfactants, Nonoxynol-9 exhibited the highest spermicidal potency, ranked above both menfegol and octoxynol-9 when tested under identical conditions against human spermatozoa [1]. A separate quantitative analysis using computer-assisted sperm motility assessment confirmed that Nonoxynol-9 (ED50 = 0.134 mg/mL) significantly outperformed sodium docusate (ED50 = 0.308 mg/mL) and chlorhexidine gluconate (ED50 = 1.032 mg/mL) [2].

Spermicidal activity Nonionic surfactant Structure-activity relationship

Nonoxynol-9 vs. C31G: Randomized Controlled Trial Contraceptive Efficacy Comparison

In a randomized controlled trial enrolling 1,565 women, Nonoxynol-9 and the investigational spermicide C31G were directly compared for contraceptive efficacy. At 12 months, Nonoxynol-9 demonstrated a pregnancy probability of 19.8% (95% CI 10.9-28.7%), while C31G showed 13.8% (95% CI 7.6-20%) [1]. The trial concluded C31G was noninferior to Nonoxynol-9, establishing N-9 as the validated reference standard for spermicidal contraceptive efficacy.

Contraceptive efficacy Clinical trial Pregnancy probability

Nonoxynol-9 Dose-Response Differentiation: 52.5 mg vs. 100 mg vs. 150 mg Formulations

A randomized trial of five Nonoxynol-9 spermicide products (n=1,536) quantified the dose-response relationship across 52.5 mg, 100 mg, and 150 mg N-9 gel formulations. Six-month pregnancy probabilities demonstrated clear dose-dependent efficacy: 22% (95% CI 16-28%) for 52.5 mg, 16% (95% CI 10-21%) for 100 mg, and 14% (95% CI 9-19%) for 150 mg [1]. The 52.5 mg dose was significantly less effective than higher doses (P<0.05), while no significant efficacy difference was observed among the three 100 mg formulation types (gel, film, suppository; P=0.35) [1].

Dose-response Contraceptive effectiveness Formulation optimization

Nonoxynol-9/PVP Coprecipitate: Enhanced Spermicidal Activity vs. N-9 Alone

Coprecipitation of Nonoxynol-9 with polyvinylpyrrolidone (PVP) produces a formulation that is 'far more effective in immobilizing sperm than either N-9 alone or the separate molecular weight fractions' when tested at equimolar concentrations using rabbit spermatozoa [1]. Among the isolated N-9 oligomers, the rank order of spermicidal activity was: middle molecular weight > high molecular weight > low molecular weight [1].

Formulation enhancement PVP coprecipitation Spermicidal potency

Nonoxynol-9 Species-Specific Sensitivity: Bull > Human > Boar Spermatozoal Resistance

Comparative testing of Nonoxynol-9 across three mammalian species revealed statistically significant differences in spermatozoal resistance (P << 0.0005), with the rank order: bull (most resistant) > human (intermediate) > boar (least resistant) [1]. This species-dependent sensitivity profile informs appropriate preclinical model selection for spermicide efficacy evaluation.

Species-specific activity Preclinical model selection Spermicidal assay

Nonoxynol-9 vs. Benzalkonium Chloride: Irritation Profile and Tolerability Comparison

In a comparative in vitro tolerability study, benzalkonium chloride (BKC) and myristalkonium chloride (MKC) were better tolerated after immediate exposure than Nonoxynol-9, while exhibiting stronger in vitro spermicidal activity at lower doses [1]. In a placebo-controlled human trial of 100 mg N-9 used daily for 7 days, genital irritation was reported by 10 of 20 N-9 users (50%) versus 5 of 20 placebo users (25%); colposcopic erythema occurred in 9 N-9 users versus 2 placebo users; and histologic inflammation was documented in 7 N-9 users versus 2 placebo users [2].

Vaginal irritation Tolerability Safety profile

Nonoxynol-9: Evidence-Based Application Scenarios for Research and Industrial Procurement


Spermicidal Contraceptive Formulation: 100 mg Minimum Effective Dose Requirement

Procurement and formulation of Nonoxynol-9 for spermicidal contraceptive products must adhere to a minimum 100 mg per dose specification to achieve optimal contraceptive efficacy. Randomized trial data demonstrate that 52.5 mg formulations yield a 6-month pregnancy probability of 22%—significantly inferior (P<0.05) to the 16% rate achieved with 100 mg and 14% with 150 mg doses [1]. Among 100 mg products, gel, film, and suppository formulations demonstrate statistically equivalent efficacy (P=0.35), providing formulation flexibility without compromising performance [1]. This dose-response benchmark should inform API sourcing specifications, quality control acceptance criteria, and finished product release testing for N-9-containing contraceptives.

Reference Standard for Novel Spermicide Comparative Efficacy Trials

Nonoxynol-9 serves as the validated reference standard for clinical trials evaluating novel spermicidal agents. The randomized controlled trial comparing C31G to N-9 established a 12-month pregnancy probability benchmark of 19.8% (95% CI 10.9-28.7%) against which noninferiority can be assessed [2]. For in vitro comparative studies, N-9 provides a well-characterized potency baseline: ED50 = 0.134 mg/mL in human spermatozoa assays, ranking above sodium docusate (0.308 mg/mL) and chlorhexidine (1.032 mg/mL) [3]. These quantitative benchmarks enable rigorous comparative evaluation of investigational spermicides for regulatory submission and publication purposes.

Enhanced Spermicidal Formulation via PVP Coprecipitation Strategy

Formulation scientists seeking to optimize N-9 spermicidal performance while potentially reducing active ingredient loading should consider polyvinylpyrrolidone (PVP) coprecipitation strategies. In vitro assessment demonstrates that N-9/PVP coprecipitates are 'far more effective' in sperm immobilization than unformulated N-9 alone when tested at equimolar concentrations [4]. This formulation approach may be particularly relevant for product developers aiming to mitigate N-9-associated mucosal irritation while maintaining contraceptive efficacy, as evidenced by the increased spermicidal potency per unit mass of active ingredient [4].

Preclinical Animal Model Selection for N-9 Spermicide Evaluation

Researchers designing preclinical efficacy studies of N-9-containing formulations must account for species-specific differences in spermatozoal susceptibility. Comparative data establish a resistance rank order of bull > human > boar (P << 0.0005), indicating that boar spermatozoa may overestimate N-9 efficacy relative to human systems, while bull spermatozoa may underestimate it [5]. Selection of appropriate animal models should incorporate this species-sensitivity hierarchy to ensure translational relevance of preclinical spermicidal potency data to human contraceptive performance expectations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nonoxynol-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.